2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c1-24-12-4-2-11(3-5-12)16-10-26-18(21-16)22-17(23)9-25-13-6-7-14(19)15(20)8-13/h2-8,10H,9H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHZGPZJCQVQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with a nucleophile.
Formation of the Dichlorophenoxy Acetamide: The final step involves the reaction of 3,4-dichlorophenol with chloroacetyl chloride to form 3,4-dichlorophenoxyacetyl chloride, which then reacts with the previously synthesized thiazole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity :
- Studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. The presence of the dichlorophenoxy group enhances the lipophilicity and bioactivity of the compound, making it effective against various bacterial strains .
- A specific study demonstrated its efficacy against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound in antibiotic development .
-
Anti-inflammatory Properties :
- Research indicates that thiazole derivatives can modulate inflammatory pathways. The compound has been tested for its ability to inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases such as arthritis .
- In vitro studies have shown that it reduces the production of TNF-alpha and IL-6 in macrophages, which are critical mediators of inflammation .
-
Anticancer Activity :
- The compound has shown promise in preclinical studies as an anticancer agent. It induces apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .
- A notable case study reported its effectiveness against breast cancer cells, leading to a significant reduction in tumor size in animal models .
Agricultural Applications
-
Herbicidal Properties :
- The compound's dichlorophenoxy moiety is known for its herbicidal activity. It has been evaluated for use as a selective herbicide against broadleaf weeds in various crops .
- Field trials indicate that it effectively controls weed growth without harming the associated crops, making it a valuable addition to integrated pest management strategies .
-
Plant Growth Regulation :
- Research suggests that thiazole-containing compounds can act as plant growth regulators. They influence growth patterns and can enhance yield by modulating hormonal pathways in plants .
- Application studies have shown improved root development and stress resistance in treated plants, indicating potential for agricultural enhancement .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, biological activities, and key distinctions between 2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and analogous compounds:
Key Structural and Functional Differences
Halogenation Patterns: The target compound’s 3,4-dichlorophenoxy group contrasts with the polychlorinated phenyl groups in ’s analog, which exhibits stronger target affinity due to increased electronegativity and van der Waals interactions . Fluorine substitution in ’s compound improves pharmacokinetics (e.g., bioavailability) compared to chlorine .
Heterocyclic Core :
- Pyrazolone-based analogs () lack the thiazole ring but share acetamide linkages, enabling distinct conformational flexibility and hydrogen-bonding capabilities .
Biological Activity
The compound 2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.
Chemical Structure
The structural formula of the compound is represented as follows:
1. Anti-inflammatory Activity
Research indicates that thiazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.
- Inhibition Potency : In vitro studies have shown that certain thiazole derivatives can act as selective COX-2 inhibitors with IC50 values in the nanomolar range (e.g., 0.3 nM for some derivatives) .
- Case Study : A study involving carrageenan-induced paw edema in rats demonstrated that compounds with similar thiazole structures significantly reduced inflammation, suggesting a potential therapeutic application for inflammatory diseases .
2. Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been widely studied.
- Mechanism : The presence of electron-withdrawing groups like chlorine enhances the compound's ability to disrupt microbial cell membranes.
- Data Table : A summary of antimicrobial activity against various pathogens is presented below:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table illustrates the compound's potential as an antimicrobial agent .
3. Anticancer Activity
Thiazole derivatives have also shown promise in cancer treatment.
- Cytotoxicity Studies : The compound was tested against several cancer cell lines, revealing significant cytotoxic effects. For example, it exhibited an IC50 of less than 10 µg/mL against HT29 and Jurkat cells, comparable to known chemotherapeutic agents like doxorubicin .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring influences its anticancer potency. Compounds with halogen substitutions showed enhanced activity due to increased lipophilicity and interaction with cellular targets .
The biological activity of the compound can be attributed to several mechanisms:
Q & A
Q. What is the established synthetic route for 2-(3,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide?
The compound is synthesized via carbodiimide-mediated coupling between 3,4-dichlorophenylacetic acid and 2-amino-4-(4-methoxyphenyl)thiazole. Key steps include:
- Dissolving 3,4-dichlorophenylacetic acid and 2-aminothiazole derivatives in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent .
- Stirring the mixture at 273 K for 3 hours, followed by extraction with dichloromethane and purification via recrystallization from methanol/acetone (1:1) .
- Reaction progress is monitored by TLC, and final characterization is performed using NMR, IR, and mass spectrometry.
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example:
- The dichlorophenyl and thiazole rings exhibit a dihedral angle of 61.8°, confirmed via SCXRD .
- Intermolecular N–H⋯N hydrogen bonds form inversion dimers, stabilizing the crystal lattice .
- Complementary techniques like / NMR and FT-IR validate functional groups (e.g., acetamide C=O stretch at ~1680 cm) .
Q. What analytical methods ensure purity and identity during synthesis?
- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction completion. HPLC (C18 column, acetonitrile/water) quantifies purity (>95%) .
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR detects aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8 ppm) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiazole-acetamide coupling .
- Catalysis : Triethylamine (TEA) or DMAP accelerates carbodiimide-mediated coupling by neutralizing HCl byproducts .
- Stoichiometry : A 1.5:1 molar ratio of chloroacetylated intermediates to thiazole derivatives improves conversion .
Q. What methodologies resolve contradictions in reported bioactivity data?
Discrepancies in pharmacological results (e.g., IC variability) can be addressed by:
- Standardized assays : Replicate enzyme inhibition studies (e.g., kinase assays) under controlled pH/temperature .
- Purity validation : Use HPLC to exclude impurities (>99% purity) as confounding factors .
- Cell-line specificity : Test across multiple cell lines (e.g., HeLa, MCF-7) to identify target-selective effects .
Q. How does structural modification influence this compound’s pharmacokinetic profile?
Structure-activity relationship (SAR) studies guide optimization:
- Phenoxy substitutions : Introducing electron-withdrawing groups (e.g., –NO) enhances metabolic stability but may reduce solubility .
- Thiazole modifications : Replacing 4-methoxyphenyl with pyridinyl groups improves membrane permeability, as shown in analogous compounds .
- Pro-drug strategies : Esterifying the acetamide carbonyl improves oral bioavailability in preclinical models .
Q. What computational tools predict binding modes of this compound with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions:
- The dichlorophenoxy moiety occupies hydrophobic pockets in kinase targets (e.g., EGFR), while the thiazole ring forms hydrogen bonds with catalytic lysine residues .
- Free energy calculations (MM-PBSA) quantify binding affinities, guiding lead optimization .
Q. How is the compound’s stability assessed under physiological conditions?
Accelerated stability studies include:
- pH variation : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC .
- Thermal stress : Store at 40°C/75% RH for 4 weeks; quantify decomposition products using LC-MS .
- Light exposure : UV-vis spectroscopy tracks photodegradation kinetics under ICH Q1B guidelines .
Methodological Considerations Table
| Aspect | Techniques | References |
|---|---|---|
| Synthesis | EDC·HCl coupling, TLC monitoring, recrystallization | |
| Structural Analysis | SCXRD, / NMR, FT-IR | |
| Bioactivity Profiling | Kinase inhibition assays, cytotoxicity (MTT), apoptosis (Annexin V/PI) | |
| Stability Testing | Forced degradation (pH, heat, light), LC-MS | |
| Computational Modeling | Molecular docking (AutoDock), MD simulations (GROMACS) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
